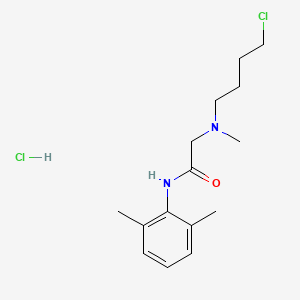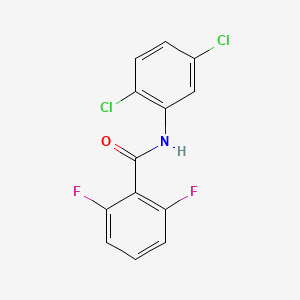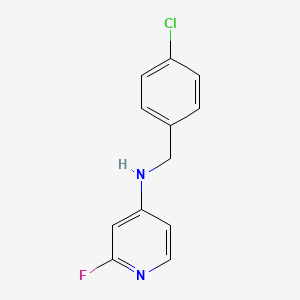![molecular formula C20H19N3O3S B13351838 1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)
1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one is a complex heterocyclic compound with a fascinating structure. Let’s break it down:
1-Methyl: Indicates a methyl group (CH₃) attached to the nitrogen atom.
1-Tosyl: Refers to a tosyl group (p-toluenesulfonyl, C₆H₄CH₃SO₂) attached to the imidazole ring.
Benzo[d]imidazol: The core structure, a fused benzene and imidazole ring system.
2,3-Dihydropyridin-4(1H)-one: A pyridine ring with a ketone group (C=O) at position 4.
Méthodes De Préparation
Synthetic Routes::
General Synthesis: One approach involves the condensation of an aromatic aldehyde (such as benzaldehyde) with o-phenylenediamine, followed by cyclization to form the imidazole ring.
Regiocontrolled Synthesis: Recent advances in imidazole synthesis emphasize functional group compatibility and regioselectivity.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one can participate in various reactions:
Oxidation: Oxidative processes can modify the methyl group or the imidazole ring.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Tosylation allows for further functionalization.
Cyclization: Intramolecular cyclization reactions can form related heterocycles.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and tosylating agents (e.g., TsCl).
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Investigated for potential pharmacological activities (e.g., antitumor, antimicrobial).
Chemical Biology: Used as a probe to study biological processes.
Industry: Building block for more complex molecules.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets (enzymes, receptors) or pathways (e.g., signal transduction).
Propriétés
Formule moléculaire |
C20H19N3O3S |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
1-methyl-2-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C20H19N3O3S/c1-14-7-9-16(10-8-14)27(25,26)23-18-6-4-3-5-17(18)21-20(23)19-13-15(24)11-12-22(19)2/h3-12,19H,13H2,1-2H3 |
Clé InChI |
QMOYKMJLNFGDQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2C4CC(=O)C=CN4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)




![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)



